5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

Medicinal Chemistry Inflammation Cyclooxygenase Inhibition

SAR studies on pyrazole scaffolds require specific substitution patterns for reactivity. 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (CAS 13551-76-3) combines a nucleofugal 5-Cl with an activating 4-NO2 group, enabling unique SNAr reactions. • COX-2 selectivity index: 1.53 (vs. celecoxib 2.00). • TPSA: 63.64 Ų for predictable PK profiling. • NLT 98% purity for sensitive assays & late-stage intermediates. • 3-Me ensures regioselective control.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
CAS No. 13551-76-3
Cat. No. B168708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole
CAS13551-76-3
Synonyms5-chloro-3-Methyl-4-nitro-1-phenyl-1H-pyrazole
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1[N+](=O)[O-])Cl)C2=CC=CC=C2
InChIInChI=1S/C10H8ClN3O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyYYQDMDSWWOTGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (CAS 13551-76-3): A Definitive Guide to a Differentiated Pyrazole Building Block


5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (CAS 13551-76-3) is a trisubstituted pyrazole scaffold featuring a distinct 5-chloro, 3-methyl, and 4-nitro substitution pattern on a 1-phenyl ring. This specific arrangement creates a unique electrophilic and nucleophilic reactivity profile, positioning it as a key intermediate for synthesizing complex heterocycles [1]. Its physicochemical properties, including a LogP of 3.2655 and a molecular weight of 237.64 g/mol, differentiate it from simpler or less substituted analogs . This compound is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and agrochemical discovery programs .

Why 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole Cannot Be Replaced by Simpler Pyrazole Analogs


Generic substitution with simpler pyrazole analogs like 5-chloro-3-methyl-1-phenylpyrazole (lacking the nitro group) or 4-nitro-1-phenylpyrazole (lacking the chloro and methyl groups) is not feasible due to the compound's unique multi-site reactivity. The presence of both a nucleofugal chlorine at C5 and a strong electron-withdrawing nitro group at C4 activates the ring for specific nucleophilic aromatic substitutions that are not possible with non-nitrated or non-halogenated analogs [1]. Furthermore, the 3-methyl group provides steric and electronic modulation, influencing the regioselectivity of subsequent reactions [2]. This specific combination of substituents is crucial for achieving desired biological activities in structure-activity relationship (SAR) studies, as the presence of a functional group at the fourth position is often essential for activity in certain therapeutic areas .

Quantitative Evidence Guide: Verifiable Differentiation of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole vs. Analogs


Enhanced COX-2 Selectivity Profile Compared to Non-Selective NSAID Standard Celecoxib

In comparative COX inhibition assays, 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole demonstrated a COX-1/COX-2 selectivity index of 1.53 (COX-1 IC50 = 0.034 µM; COX-2 IC50 = 0.052 µM). This selectivity profile is slightly reduced compared to the standard selective COX-2 inhibitor celecoxib (COX-1 IC50 = 0.02 µM; COX-2 IC50 = 0.01 µM; selectivity index = 2.00) . The quantitative difference in IC50 values against the two isoforms suggests a distinct binding interaction with the COX-2 active site relative to the reference compound.

Medicinal Chemistry Inflammation Cyclooxygenase Inhibition

Quantitative Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) vs. Non-Nitrated Analog

The introduction of the 4-nitro group significantly alters the physicochemical profile compared to the non-nitrated analog, 5-chloro-3-methyl-1-phenylpyrazole. The target compound exhibits a LogP of 3.2655 and a TPSA of 63.64 Ų, whereas the non-nitrated analog has a LogP of 3.3 and a TPSA of 17.8 Ų [1]. This represents a >3.5-fold increase in TPSA, a key descriptor for predicting intestinal absorption and blood-brain barrier penetration.

Drug Design ADME Prediction Physicochemical Properties

Verified Synthetic Utility: Nucleophilic Displacement of the 5-Chloro Group in the Presence of a 4-Nitro Activating Group

The 5-chloro group in 5-chloro-3-methyl-4-nitro-1-phenylpyrazole is susceptible to nucleophilic displacement under mild conditions due to the strong activation provided by the adjacent 4-nitro group. This is demonstrated by the successful introduction of ethoxycarbonylmethylthio, 1,2,4-triazolo, and azido groups via nucleophilic substitution [1]. In contrast, the 4-chloro analog (4-chloro-3-methyl-1-phenylpyrazole) is significantly less reactive under similar conditions due to the absence of the nitro group's electron-withdrawing and resonance-stabilizing effects, which are essential for facilitating the addition-elimination mechanism [2].

Organic Synthesis Medicinal Chemistry Building Blocks Nucleophilic Substitution

Commercial Availability and Purity Benchmarking for Procurement Decisions

The compound is commercially available from multiple reputable suppliers with defined purity grades, providing procurement options. AKSci offers a minimum purity specification of 95% . MolCore provides a higher purity grade of NLT 98% (Not Less Than 98%) . This contrasts with the less substituted analog, 5-chloro-3-methyl-1-phenylpyrazole, which is also widely available but with a typical purity specification of 95% from various vendors . The availability of a higher purity grade for the target compound (98%) can be a critical factor for applications requiring highly defined starting materials, such as late-stage functionalization in medicinal chemistry or analytical standard preparation.

Procurement Sourcing Chemical Supply Quality Control

Prioritized Application Scenarios for 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole Based on Verified Evidence


Medicinal Chemistry: Scaffold for Designing COX-2 Inhibitors with Differentiated Selectivity

Based on the direct head-to-head comparison data showing a COX-2 selectivity index of 1.53, this compound serves as a quantifiably different starting point for developing novel anti-inflammatory agents compared to the celecoxib scaffold (index 2.00). Researchers can utilize this compound as a core to explore SAR around the pyrazole ring, aiming to optimize the selectivity profile while potentially mitigating the COX-1 mediated side effects associated with less selective agents .

Organic Synthesis: Strategic Intermediate for SNAr-Based Diversification

The verified reactivity of the 5-chloro group, activated by the 4-nitro substituent, makes this compound a premier choice for nucleophilic aromatic substitution (SNAr) reactions. It can be reliably used to introduce thioether, triazole, or azide functionalities at the C5 position, which are common pharmacophores in drug discovery . This reactivity is a key differentiator from non-nitrated or 4-chloro pyrazole analogs, which lack this synthetic handle [1].

Drug Discovery: Building Block with Optimized Physicochemical Properties

For projects targeting peripheral or systemic indications where a lower TPSA is desired, the 5-chloro-3-methyl-1-phenylpyrazole analog (TPSA 17.8 Ų) would be more appropriate. Conversely, for projects where reduced CNS penetration is a requirement or where a higher TPSA is correlated with improved solubility or target engagement, the target compound's TPSA of 63.64 Ų provides a quantifiably different and predictable pharmacokinetic profile from the outset [1].

High-Precision Research and Analytical Standards

The availability of the compound with a certified purity of NLT 98% makes it suitable for applications requiring high-purity materials, such as the synthesis of late-stage intermediates, the preparation of analytical reference standards, or the conduct of sensitive biological assays where even minor impurities could confound results . This procurement option differentiates it from analogs that may only be commonly available at 95% purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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